- Three-component synthesis of (E)-α,β-unsaturated amides of the piperine family, Journal of the Chemical Society, 2001, (19), 2393-2397
Cas no 94-62-2 (Piperine)
Piperine is a bioavailable alkaloid derived from Piper nigrum L., offering enhanced absorption rates and increased efficacy in formulations. Its key advantages include improved solubility, thermal stability, and reduced degradation, making it an attractive ingredient for pharmaceuticals, nutraceuticals, and cosmetic applications requiring sustained release properties.
Piperine structure
Product Name:Piperine
CAS No:94-62-2
MF:C17H19NO3
MW:285.337664842606
MDL:MFCD00005839
CID:34754
PubChem ID:24898568
Update Time:2025-08-28
Piperine Chemical and Physical Properties
Names and Identifiers
-
- Piperine
- N-PIPEROYLPIPERIDIN
- (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-piperidine
- FEMA 2909
- 5-BENZO[1,3]DIOXOL-5-YL-1-PIPERIDIN-1-YL-PENTA-2,4-DIEN-1-ONE
- 1-PIPERONYLPIPERIDINE
- 1-PIPEROYLPIPERIDINE
- 1-PIPERYLPIPERIDINE
- Piperin
- PIPERINE(P)
- PIPERINE(P) PrintBack
- PIPERINE(RG)
- (E,E)-1-Piperoylpiperidine
- Bioperine
- PIPERLINE
- Piperylpiperidine
- trans,trans-1-piperoylpiperidine
- 1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
- black pepper extract, peperine
- Piperoylpiperidine
- FEMA No. 2909
- N-[(E,E)-Piperoyl]piperidine
- Piperidine, 1-piperoyl-, (E,E)-
- Piperine (aliphatic)
- 1-Piperoylpiperidine, (E,E)-
- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]piperidine
- N-(E,E)-piperoyl-piperidine
- piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-
- U71XL721QK
- MXXWOMGUGJBKIW-YPCII
- (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one (ACI)
- Piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]- (9CI)
- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)- (ZCI)
- Piperidine, 1-piperoyl-, (E,E)- (8CI)
- Piperine (6CI)
- (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one
- (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
- (E,E)-5-(3,4-Methylenedioxyphenyl)-2,4-pentadienoylpiperidide
- Bioperin
- NSC 21727
- Pepper oil
- N-((E,E)-piperoyl)piperidine
- MLS002473213
- SMR001548271
- PIPERINE, 97% [94-62-2]
- PIPERINE, 99% [94-62-2]
- MLS002153830
- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine
- SMR000112278
- MLSMR
- 1-Piperoylpiperidine; (2E,4E)-form
- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
- 1-Piperoyl-piperidine
- MLS006011979
- Piperine98%
-
- MDL: MFCD00005839
- Inchi: 1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+
- InChI Key: MXXWOMGUGJBKIW-YPCIICBESA-N
- SMILES: C(/C1C=CC2OCOC=2C=1)=C\C=C\C(N1CCCCC1)=O
- BRN: 90741
Computed Properties
- Exact Mass: 285.13600
- Monoisotopic Mass: 285.13649347 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 38.8
- Surface Charge: 0
- Tautomer Count: nothing
- Molecular Weight: 285.34
Experimental Properties
- Color/Form: White powder
- Density: 1.0864 (rough estimate)
- Melting Point: 128.0 to 133.0 deg-C
- Boiling Point: 498.524°C at 760 mmHg
- Flash Point: 255.3±27.3 °C
- Refractive Index: 1.5400 (estimate)
- Solubility: 0.04g/l
- Water Partition Coefficient: 40 mg/L (18 ºC)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 38.77000
- LogP: 2.93510
- Merck: 7472
- FEMA: 2909
- pka: 12.22(at 18℃)
- Solubility: Almost insoluble in water, soluble in ethanol, benzene, acetic acid.
- Sensitiveness: Sensitive to light, humidity and air
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
Piperine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- WGK Germany:3
- Hazard Category Code: R21/22
- Safety Instruction: S22-S24/25-S36/37
- RTECS:TN2321500
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R21/22
Piperine Customs Data
- HS CODE:2939999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Piperine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0144-10mM*1mLinDMSO |
Piperine |
94-62-2 | 98.88% | 10mM*1mLinDMSO |
¥330 | 2023-07-26 | |
| MedChemExpress | HY-N0144-200mg |
Piperine |
94-62-2 | 98.88% | 200mg |
¥400 | 2023-06-14 | |
| MedChemExpress | HY-N0144-1g |
Piperine |
94-62-2 | 98.88% | 1g |
¥600 | 2023-06-14 | |
| MedChemExpress | HY-N0144-5g |
Piperine |
94-62-2 | 98.73% | 5g |
¥300 | 2025-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P107401-50mg |
Piperine |
94-62-2 | ,>98% | 50mg |
¥350.90 | 2023-09-01 | |
| ChemFaces | CFN99919-20mg |
Piperine |
94-62-2 | >=98% | 20mg |
$30 | 2021-07-22 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0200-20mg |
Piperine |
94-62-2 | HPLC≥99% | 20mg |
¥80元 | 2023-09-15 | |
| DC Chemicals | DCH-001-20 mg |
Piperine |
94-62-2 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| Ambeed | A126615-250mg |
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one |
94-62-2 | 97% | 250mg |
$12.0 | 2025-04-15 | |
| Ambeed | A126615-1g |
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one |
94-62-2 | 97% | 1g |
$17.0 | 2025-04-15 |
Piperine Production Method
Production Method 1
Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Production Method 2
Reaction Conditions
Reference
- A metal-free approach for transamidation of amides with amines in aqueous media, Tetrahedron Letters, 2015, 56(33), 4775-4779
Production Method 3
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Alumina Solvents: Dichloromethane , Dibromodifluoromethane
Reference
- Stereoselective synthesis of piperamide alkaloids by modified Ramberg-Baecklund reaction, Chinese Chemical Letters, 2004, 15(6), 631-634
Production Method 4
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Alumina Solvents: Dichloromethane , Dibromodifluoromethane ; 1 h, rt
Reference
- Stereoselective synthesis of naturally occurring unsaturated amide alkaloids by a modified Ramberg-Baecklund reaction, Canadian Journal of Chemistry, 2004, 82(5), 622-630
Production Method 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 30 min, rt
1.2 6 - 8 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 6 - 8 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway, European Journal of Medicinal Chemistry, 2020, 199,
Production Method 6
Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine
Reference
- Addition of carbon nucleophiles to aldehyde tosylhydrazones of aromatic and heteroaromatic-compounds: total synthesis of piperine and its analogs, Tetrahedron Letters, 2000, 41(15), 2667-2670
Production Method 7
Reaction Conditions
1.1 Reagents: Catecholborane
1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide , Palladium diacetate Solvents: Ethanol
1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide , Palladium diacetate Solvents: Ethanol
Reference
- New access to conjugated dien- and enamides. Synthesis of dehydropipernonaline, pipernonaline and related biologically active amides, Synlett, 1994, (8), 607-8
Production Method 8
Reaction Conditions
1.1 Reagents: Triethylamine , N-Bromosuccinimide , Lithium chloride Catalysts: Triphenylantimony , Palladium diacetate , 1-Butanaminium, N,N,N-tributyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Dichloroethane
Reference
- Catalytic Hunsdiecker reaction and one-pot catalytic Hunsdiecker-Heck strategy: synthesis of α,β-unsaturated aromatic halides, α-(dihalomethyl)benzenemethanols, 5-aryl-2,4-pentadienoic acids, dienoates and dienamides, Tetrahedron, 2000, 56(10), 1369-1377
Production Method 9
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride , 2-Iodopyridine Solvents: Dichloromethane ; 15 min, -20 °C
1.2 Reagents: Triethylamine , Benzeneseleninic acid , Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 25 °C
1.2 Reagents: Triethylamine , Benzeneseleninic acid , Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 25 °C
Reference
- Chemoselective α,β-Dehydrogenation of Saturated Amides, Angewandte Chemie, 2019, 58(2), 447-451
Production Method 10
Production Method 11
Reaction Conditions
1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: 1-Propanol ; 24 h, 80 °C
Reference
- Chromatography-Free Wittig Reactions using a Bifunctional Polymeric Reagent, Organic Letters, 2010, 12(21), 4996-4999
Production Method 12
Reaction Conditions
1.1 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 8 h, rt
Reference
- The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2, Journal of Enzyme Inhibition and Medicinal Chemistry, 2021, 36(1), 737-748
Production Method 13
Production Method 14
Reaction Conditions
1.1 Reagents: 2,4-Dichloro-6-methoxy-1,3,5-triazine Catalysts: Dabco Solvents: Ethyl acetate ; 30 min, rt
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 30 min, rt; 1 h, rt
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 30 min, rt; 1 h, rt
Reference
- Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine System, ChemCatChem, 2023, 15(10),
Production Method 15
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 10 min, cooled; rt; 2 h, rt
1.2 Solvents: Dichloromethane ; 2 - 2.5 h, 60 °C
1.2 Solvents: Dichloromethane ; 2 - 2.5 h, 60 °C
Reference
- Synthesis, Antimicrobial, Antioxidant and Nematicidal Activity of (2E,4E)-5-(Benzo[d] [1,3]dioxol-5-yl)penta-2,4-dienamides, Journal of the Chemical Society of Pakistan, 2015, 37(5), 1008-1014
Production Method 16
Reaction Conditions
1.1 Reagents: 1,1-Dimethylethyl 1-(1,1-dimethylethoxy)-2(1H)-isoquinolinecarboxylate Solvents: Dichloromethane ; 30 min, rt
1.2 24 h, rt
1.2 24 h, rt
Reference
- Carboxamidation of carboxylic acids with 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) without bases, Tetrahedron, 2008, 64(49), 11129-11135
Production Method 17
Production Method 18
Production Method 19
Reaction Conditions
1.1 Reagents: Pivalic acid Catalysts: Cupric acetate , Palladium diacetate , 1,1′-[1,2-Ethanediylbis(sulfinyl)]bis[benzene] Solvents: Acetonitrile ; 24 h, 100 °C
Reference
- Synthesis of conjugated dienes via palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amides, Chemical Communications (Cambridge, 2022, 58(63), 8814-8817
Production Method 20
Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Solvents: Toluene ; rt; rt → reflux; 16 h, reflux
1.2 Solvents: Toluene ; rt; rt → reflux; 16 h, reflux
Reference
- Environmentally Benign Transamidation Protocol for Weakly Nucleophilic Aromatic Amines with N-Acyl-2-piperidinones: Catalyst-, Additive-, Base- and Solvent-Free Condition, Asian Journal of Organic Chemistry, 2022, 11(9),
Piperine Raw materials
- 3,4-(Methylenedioxy)cinnamic acid, pred.trans
- 4-Penten-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (4E)-
- (E)-3,4-Methylenedioxycinnamaldehyde
- 5-Ethynylbenzod1,3dioxole
- (2E,4E)-5-(1,3-Benzodioxol-5-yl)-2,4-pentadienamide
- 1-(piperidin-1-yl)prop-2-en-1-one
- (Triphenylphosphoranylidene)ketene
- piperidin-2-one
- 1-(1-Oxobut-2-enyl)piperidine
- (E,E)-Piperic Acid
- 1-(Bromoacetyl)piperidine
- Piperidine, 1-(3-bromo-1-oxo-2-propenyl)-, (E)-
- Piperidine, 1-[[[(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl]sulfonyl]acetyl]-
Piperine Preparation Products
Piperine Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:94-62-2)Piperine
Order Number:LE1093;LE10396
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:40
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
(CAS:94-62-2)Piperine
Order Number:A1205859
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:43
Price ($):282.0
Email:sales@amadischem.com
Piperine Related Literature
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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- 23434-88-0(Tetrahydropiperine)
- 7780-20-3(5-(1,3-dioxaindan-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one)
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